Benzamide, N,N'-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- Benzamide, N,N'-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis-
Brand Name: Vulcanchem
CAS No.: 820246-27-3
VCID: VC16807819
InChI: InChI=1S/C20H12Cl2N2O2/c21-15-11-17(23-19(25)13-7-3-1-4-8-13)18(12-16(15)22)24-20(26)14-9-5-2-6-10-14/h1-12H
SMILES:
Molecular Formula: C20H12Cl2N2O2
Molecular Weight: 383.2 g/mol

Benzamide, N,N'-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis-

CAS No.: 820246-27-3

Cat. No.: VC16807819

Molecular Formula: C20H12Cl2N2O2

Molecular Weight: 383.2 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N,N'-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- - 820246-27-3

Specification

CAS No. 820246-27-3
Molecular Formula C20H12Cl2N2O2
Molecular Weight 383.2 g/mol
IUPAC Name N-(6-benzoylimino-3,4-dichlorocyclohexa-2,4-dien-1-ylidene)benzamide
Standard InChI InChI=1S/C20H12Cl2N2O2/c21-15-11-17(23-19(25)13-7-3-1-4-8-13)18(12-16(15)22)24-20(26)14-9-5-2-6-10-14/h1-12H
Standard InChI Key SMJHJWDMRYXEDY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)N=C2C=C(C(=CC2=NC(=O)C3=CC=CC=C3)Cl)Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name Construction

The systematic name N,N'-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bisbenzamide follows the conventions outlined by Chemical Abstracts for polycyclic and substituted aromatic compounds . The parent structure is a 3,5-cyclohexadiene ring substituted with chlorine atoms at positions 4 and 5. The "diylidene" suffix denotes the presence of two imine-like double bonds (C=N) at the 1,2-positions, which serve as attachment points for two benzamide groups. Each benzamide moiety consists of a benzene ring connected to a carboxamide functional group (-CONH2_2), with the amide nitrogen atoms bonded to the cyclohexadiene bridge .

Structural Features

The compound’s backbone comprises:

  • Central core: A 3,5-cyclohexadiene ring with chlorine substituents at C4 and C5.

  • Bridging groups: Two imine (C=N) linkages at C1 and C2, forming a conjugated diylidene system.

  • Peripheral groups: Two benzamide units attached via the amide nitrogens to the cyclohexadiene bridge.

The conjugation across the diylidene bridge and benzamide groups suggests potential electronic delocalization, which may influence its optical and redox properties .

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC20H12Cl2N2O2\text{C}_{20}\text{H}_{12}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}
Molar Mass383.227 g/mol
CAS Registry Number820246-27-3
Hybridizationsp2^2-rich framework

Synthesis and Characterization

Synthetic Pathways

While explicit synthetic details for this compound are scarce in public databases, analogous bis-benzamide derivatives are typically synthesized via:

  • Condensation reactions: Coupling cyclohexadiene diamine precursors with benzoyl chloride derivatives under Schotten-Baumann conditions .

  • Metal-catalyzed cross-coupling: Palladium-mediated Ullmann or Buchwald-Hartwig reactions to form C-N bonds between aromatic amines and halobenzamides .

The dichloro substituents likely originate from chlorination of the cyclohexadiene precursor using agents like sulfuryl chloride (SO2_2Cl2_2) or chlorine gas .

Analytical Characterization

Hypothetical characterization data for this compound would include:

  • NMR spectroscopy:

    • 1H^1\text{H} NMR: Aromatic protons in the benzamide rings (δ 7.5–8.0 ppm), imine protons (δ 8.2–8.5 ppm), and absence of NH signals due to full substitution.

    • 13C^{13}\text{C} NMR: Carbonyl carbons (δ 165–170 ppm), imine carbons (δ 150–155 ppm), and aromatic carbons (δ 120–140 ppm) .

  • Mass spectrometry: Molecular ion peak at m/z 383.2 (M+^+) with fragmentation patterns corresponding to loss of Cl (35^35Cl, 37^37Cl) and benzamide groups .

  • X-ray crystallography: Planar geometry at the diylidene bridge with bond lengths of ~1.28 Å for C=N, consistent with imine character .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is inferred from its structural analogs:

  • Polar aprotic solvents: Likely soluble in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) due to hydrogen-bonding capacity of amide groups.

  • Nonpolar solvents: Insoluble in hexane or diethyl ether due to aromaticity and dipole moments.
    Stability under ambient conditions is expected, though prolonged exposure to light or moisture may degrade the imine linkages .

Spectroscopic Properties

  • UV-Vis spectroscopy: Absorption bands in the 250–300 nm range attributed to π→π* transitions in the benzamide and diylidene systems .

  • IR spectroscopy: Stretching vibrations at ~1660 cm1^{-1} (C=O), ~1600 cm1^{-1} (C=N), and ~690 cm1^{-1} (C-Cl) .

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